[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
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Overview
Description
[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with 4-chloro-3-(trifluoromethyl)acetylacetone under acidic conditions can yield the desired pyrazole derivative.
Introduction of the Methanol Group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with formaldehyde or a suitable methanol precursor to introduce the methanol group at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The methanol group can participate in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-3-(trifluoromethyl)phenyl]methanol: Similar in structure but lacks the pyrazole ring.
[3-Fluoro-4-(trifluoromethyl)phenyl]methanol: Contains a fluoro group instead of a chloro group.
[4-Chloro-1-(2-fluoro-5-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol: Contains additional substituents on the pyrazole ring.
Uniqueness
The presence of both the chloro and trifluoromethyl groups on the pyrazole ring makes [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H4ClF3N2O |
---|---|
Molecular Weight |
200.54 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methanol |
InChI |
InChI=1S/C5H4ClF3N2O/c6-3-1-11(2-12)10-4(3)5(7,8)9/h1,12H,2H2 |
InChI Key |
FYWZUBQFSYFGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CO)C(F)(F)F)Cl |
Origin of Product |
United States |
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